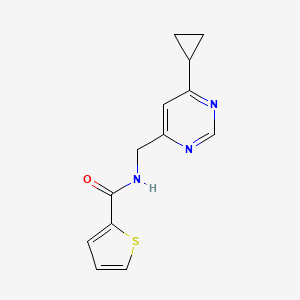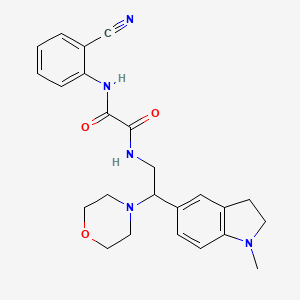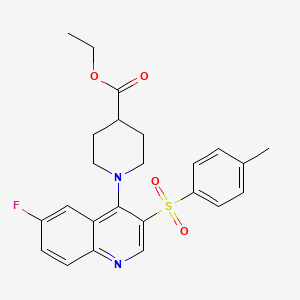![molecular formula C18H26N6 B3014715 N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine CAS No. 879476-25-2](/img/structure/B3014715.png)
N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C18H26N6 and its molecular weight is 326.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound and its derivatives have been synthesized through various chemical reactions, including cyclocondensation and reaction with ethyl malonates and α-acetyl-γ-butyrlolactone. These processes have resulted in the formation of pyridopyrazolopyrimidine derivatives, which were further modified to achieve different tetraheterocyclic systems. The structural elucidation of these compounds has been performed using NMR and mass spectrometry, confirming their complex and unique configurations (El-Essawy, 2010).
Potential Biomedical Applications
Research into the antibacterial activity and biophysical interactions of novel pyrazolo[1,5-a]pyrimidine derivatives has shown promising results. These compounds have demonstrated the ability to effectively quench the intrinsic fluorescence of bovine serum albumin (BSA) via a static quenching process, indicating potential for biomedical applications, including drug delivery systems and as part of therapeutic interventions for various diseases. The hydrophobic force and hydrogen bonds were identified as the primary forces in the complex formation between these compounds and BSA, suggesting a specific interaction mechanism that could be exploited in drug design (He et al., 2020).
Applications in Materials Science
The synthesis and characterization of pyrazole derivatives have not only been limited to potential biomedical applications but have also extended into materials science. These compounds have shown a broad spectrum of biological activities and have been extensively studied for their photophysical properties, which could be beneficial in the development of new materials for various technological applications. The study of their geometric parameters and theoretical physical and chemical properties has confirmed the origin of their biological activity against specific targets, such as breast cancer and microbes, further highlighting their versatility and potential in both the medical and materials science fields (Titi et al., 2020).
Coordination Chemistry and Luminescence
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been explored as ligands in coordination chemistry. These studies have revealed their advantages and disadvantages compared to the more widely investigated terpyridines. Notably, the luminescent lanthanide compounds derived from these studies have shown potential for biological sensing, and iron complexes have exhibited unusual thermal and photochemical spin-state transitions, underscoring the utility of pyrazolopyrimidine derivatives in creating complex chemical systems with specific functional properties (Halcrow, 2005).
Propiedades
IUPAC Name |
N-(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-6-7-14-11-15(19-8-9-23(4)5)24-18(21-14)16-12(2)10-13(3)20-17(16)22-24/h10-11,19H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJIVVSJIVNWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCN(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride](/img/structure/B3014632.png)
![3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3014633.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone oxalate](/img/structure/B3014634.png)


![Cyclopropyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3014640.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)
![3-benzyl-8,9-dimethoxy-5-(phenethylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3014643.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate](/img/structure/B3014645.png)

![5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3014648.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3014655.png)